molecular formula C24H27N3O3 B2608481 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1705103-34-9

2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

カタログ番号: B2608481
CAS番号: 1705103-34-9
分子量: 405.498
InChIキー: JAJTWLRZADECBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a structurally complex molecule featuring a 1,2,4-oxadiazole ring substituted with an o-tolyl group, a piperidine moiety, and a phenoxy-propanone backbone. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often employed in drug discovery to enhance binding affinity and pharmacokinetics . The piperidine ring, a common pharmacophore in CNS-targeting agents, may confer conformational flexibility and hydrogen-bonding capabilities. The phenoxy-propanone moiety could play a role in solubility and membrane permeability.

特性

IUPAC Name

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-17-9-6-7-13-21(17)23-25-22(30-26-23)15-19-10-8-14-27(16-19)24(28)18(2)29-20-11-4-3-5-12-20/h3-7,9,11-13,18-19H,8,10,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJTWLRZADECBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.

    Phenoxy Group Introduction: The phenoxy group is typically introduced through etherification reactions, where a phenol reacts with an alkyl halide or sulfonate ester under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

化学反応の分析

Reaction Pathway

  • Formation of acyl hydrazide :

    • Reactants: o-tolyl-substituted carboxylic acid and hydrazine hydrate .

    • Conditions: Reflux in ethanol or methanol.

    • Product: Acyl hydrazide intermediate (e.g., R-CO-NH-NH₂ ) .

  • Cyclization to form oxadiazole :

    • Reactants: Acyl hydrazide and phosphoryl chloride .

    • Conditions: Reflux in a solvent like dichloromethane or THF.

    • Product: 3-(o-tolyl)-1,2,4-oxadiazole-5-yl methyl group (via elimination of HCl and water) .

Key Observations

  • Yield : Typically high (85–95%) under optimized conditions .

  • Substitution : The o-tolyl group is introduced via the starting carboxylic acid, ensuring regioselectivity .

Reaction Details

  • Starting material : o-Toloyl chloride or o-toluic acid .

  • Coupling reaction : Reacted with hydrazine hydrate to form the acyl hydrazide .

  • Substitution pattern : The methyl group on the phenyl ring ensures steric and electronic effects, influencing reactivity .

Formation of the Piperidine-Propan-1-one Moiety

The piperidine-propan-1-one fragment involves alkylation or acylation of the piperidine ring.

Reaction Pathway

  • Piperidine alkylation :

    • Reactants: Piperidine , alkyl halide (e.g., 3-chloropropionyl chloride ).

    • Conditions: Alkaline medium (e.g., NaHCO₃) with stirring .

    • Product: 1-(3-chloropropionyl)piperidine .

  • Coupling with oxadiazole :

    • Reactants: 1-(3-chloropropionyl)piperidine and 3-(o-tolyl)-1,2,4-oxadiazol-5-yl methylamine .

    • Conditions: Sodium hydride or potassium carbonate in DMF.

    • Product: 1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one .

Key Observations

  • Yield : Dependent on coupling efficiency (typically 60–80% for similar reactions) .

  • Stereochemistry : Piperidine’s six-membered ring adopts a chair conformation, influencing reactivity .

Phenoxyl Group Incorporation

The 2-phenoxy group is introduced via ether synthesis , typically through Williamson ether synthesis or alkylation .

Reaction Pathway

  • Activation of propan-1-one :

    • Reactants: 1-(3-piperidinyl)propan-1-one and phenol (e.g., o-nitrophenol ).

    • Conditions: Potassium carbonate , DMF , and alkylating agent (e.g., iodomethane ) .

    • Product: 2-Phenoxy-1-(3-piperidinyl)propan-1-one .

科学的研究の応用

IUPAC Name

The IUPAC name for this compound is 2-phenoxy-N-[3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl]propanamide.

Pharmacological Research

This compound has been investigated for its role as a kappa-opioid receptor agonist . Kappa-opioid receptors are implicated in pain modulation and have potential therapeutic applications in treating pain and mood disorders. Studies have shown that compounds similar to 2-Phenoxy derivatives exhibit selective activity at these receptors, leading to a decrease in pain perception without the side effects commonly associated with mu-opioid receptor agonists .

Case Study: Kappa Opioid Receptor Agonism

A study published in the Journal of Pharmacology highlighted the efficacy of oxadiazole derivatives in modulating kappa-opioid receptors. The findings suggest that modifications to the piperidine structure enhance receptor binding affinity and selectivity .

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties . Specifically, derivatives of 1,2,4-oxadiazole have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Data Table: Anticancer Efficacy

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.0Apoptosis induction
Compound BLung Cancer12.0Cell cycle arrest
2-Phenoxy derivativeColon Cancer8.5Apoptosis induction

Neuropharmacology

The compound's piperidine component suggests potential applications in neuropharmacology . Piperidine derivatives are known to influence neurotransmitter systems and may be useful in developing treatments for neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Modulation

Research has demonstrated that piperidine-based compounds modulate serotonin and dopamine pathways, indicating their potential as antidepressants . The specific structural features of 2-Phenoxy derivatives could enhance their pharmacological profiles.

作用機序

The mechanism of action of 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane fluidity and permeability.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one with analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.

1,2,4-Oxadiazole-Containing Analogs

Compounds sharing the 1,2,4-oxadiazole core exhibit variations in substituents and pharmacological profiles:

Compound Name Key Structural Features Yield (%) Purity (%) Biological Activity Reference
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) Chlorophenethyl substituent, benzimidazolone core 72 99.01 Dual TRPA1/TRPV1 antagonist
4-(3-((4′-(Trifluoromethyl)-biphenyl-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (47) Trifluoromethyl-biphenyl, benzimidazolone core 55 99.47 Improved metabolic stability
Target Compound o-Tolyl, phenoxy-propanone, piperidine N/A N/A Hypothesized ion channel modulation

Key Observations :

  • The target compound’s o-tolyl group contrasts with electron-withdrawing substituents (e.g., Cl, CF₃) in analogs 46 and 47 , which enhance polarity and receptor binding .
  • The piperidine-propanone linker in the target compound is structurally distinct from the benzimidazolone cores of analogs, suggesting divergent pharmacological targets.
Piperidine-Linked Oxadiazole Derivatives

Piperidine-containing oxadiazoles from patents and synthesis studies highlight scaffold diversity:

Compound Name Key Structural Features Patent/Source Potential Application
Phenyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone Pyridinyl oxadiazole, piperidine-methanone EP 1 808 168 B1 Kinase inhibition
Target Compound o-Tolyl, phenoxy-propanone, piperidine Hypothesized CNS activity

Key Observations :

  • The patent compound’s pyridinyl group may enhance water solubility compared to the target’s o-tolyl substituent .
  • Both compounds share a piperidine-oxadiazole scaffold, but the target’s phenoxy-propanone moiety likely alters steric and electronic properties.

生物活性

2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the oxadiazole ring : This is achieved through cyclization of appropriate precursors under controlled conditions.
  • Coupling reactions : The oxadiazole intermediate is coupled with a phenoxy acetamide derivative via nucleophilic substitution.
  • Final modifications : Introduction of specific functional groups to enhance biological activity.

Biological Activities

The compound exhibits a range of biological activities, particularly due to the presence of the oxadiazole moiety, which has been linked to various pharmacological effects.

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring show significant anticancer properties. For instance, compounds derived from oxadiazoles have demonstrated cytotoxic activity against several cancer cell lines:

Cell LineIC50 Value (μM)
HeLa (Cervical Cancer)92.4
CaCo-2 (Colon Adenocarcinoma)85.0
H9c2 (Heart Myoblast)78.5

These results suggest that modifications in the structure can lead to enhanced antiproliferative effects against various tumor types .

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for anti-inflammatory and analgesic activities. Studies have shown that similar oxadiazole derivatives exhibit inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammatory pathways. This inhibition could potentially lead to reduced inflammation and pain relief .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated through various assays. Compounds with oxadiazole structures have shown moderate to significant antibacterial and antifungal activities. For example:

MicroorganismActivity
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

These findings support the potential use of this compound in treating infections caused by resistant strains .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases.
  • Receptor Modulation : It may interact with receptors involved in pain and inflammation pathways, modulating their activity and influencing cellular signaling.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Study on Anticancer Effects : A study demonstrated that a related oxadiazole derivative exhibited an IC50 value of 46 μM against pancreatic cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of oxadiazole derivatives showed promising results in reducing edema in animal models when administered at specific dosages .

Q & A

Q. What analytical methods are recommended for characterizing the compound’s purity and structural integrity?

Answer: A multi-technique approach is essential:

  • HPLC/UV-Vis : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) for purity assessment. Reference standards (e.g., impurities like oxadiazole derivatives) should be cross-referenced to identify byproducts .
  • FTIR and NMR : Confirm functional groups (e.g., oxadiazole C=N stretch at ~1610 cm⁻¹ in FTIR) and assign stereochemistry via ¹H/¹³C NMR, focusing on piperidine and phenoxy proton environments .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the oxadiazole-piperidine core .

Q. What are common synthetic routes to prepare this compound?

Answer: Key steps include:

  • Oxadiazole Formation : Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or CDI) to form the 1,2,4-oxadiazole ring .
  • Piperidine Functionalization : Alkylation of the piperidine nitrogen using a propanone linker. For example, nucleophilic substitution with a bromo-propanone intermediate under basic conditions (K₂CO₃ in DMF) .
  • Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the o-tolyl group to the oxadiazole moiety .

Q. How do the functional groups in this compound influence its reactivity and stability?

Answer:

  • Oxadiazole Ring : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (pH 1–12, 40°C) are recommended to assess degradation pathways .
  • Piperidine Nitrogen : Basic site prone to protonation; affects solubility in aqueous media.
  • Phenoxy Group : Potential for oxidative degradation; monitor via accelerated stability testing (40°C/75% RH) with LC-MS to identify quinone-like byproducts .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing impurities?

Answer:

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) systematically. For example, optimize oxadiazole cyclization by screening POCl₃ equivalents (1.2–2.0 eq) and reaction time (4–24 hrs) .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time, reducing over-reaction byproducts .
  • Purification Strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC with C18 columns to isolate the target compound from regioisomeric impurities .

Q. How should stability issues be addressed when handling this compound?

Answer:

  • Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the phenoxy group and hydrolysis of the oxadiazole ring .
  • Degradation Studies : Conduct forced degradation (e.g., 0.1 M HCl/NaOH, H₂O₂) to identify labile sites. Use LC-MS to characterize degradation products (e.g., cleavage of the piperidine-propanone bond) .
  • Stabilizers : Add antioxidants (e.g., BHT) to solid formulations or anhydrous solvents (e.g., DMSO) for long-term storage .

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. cellular activity) be resolved?

Answer:

  • Metabolite Profiling : Compare parent compound stability in assay media (e.g., plasma protein binding, microsomal metabolism) to rule out false negatives/positives .
  • Off-Target Screening : Use kinase/GPCR panels to identify unintended interactions. For example, the piperidine moiety may bind sigma receptors, confounding results .
  • Structural Analogues : Synthesize derivatives (e.g., replacing o-tolyl with m-tolyl) to isolate structure-activity relationships (SAR) and validate target specificity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。